molecular formula C19H21N3OS B607960 HJC0197

HJC0197

Cat. No.: B607960
M. Wt: 339.5 g/mol
InChI Key: QLLWRTHDHRGHQZ-UHFFFAOYSA-N
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Description

HJC0197 is a potent antagonist of exchange proteins directly activated by cyclic adenosine monophosphate (Epac1 and Epac2). It selectively blocks cyclic adenosine monophosphate-induced Epac activation and inhibits Epac1-mediated Rap1-guanosine diphosphate exchange activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

HJC0197 is synthesized through a multi-step process involving the formation of a pyrimidine core structure. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine core.

    Substitution reactions: Various substituents are introduced to the pyrimidine ring through substitution reactions, often involving nucleophilic or electrophilic reagents.

    Final modifications:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

HJC0197 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

HJC0197 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Epac proteins in various biochemical pathways.

    Biology: Employed in cell biology research to investigate the effects of Epac inhibition on cellular processes.

    Medicine: Explored for its potential therapeutic applications in diseases where Epac proteins play a critical role, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Epac proteins

Mechanism of Action

HJC0197 exerts its effects by selectively blocking the activation of Epac1 and Epac2 proteins by cyclic adenosine monophosphate. This inhibition prevents the exchange of guanosine diphosphate for guanosine triphosphate on Rap1, a small guanosine triphosphatase involved in various cellular processes. The compound’s action leads to the disruption of downstream signaling pathways regulated by Epac proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HJC0197

This compound is unique due to its high selectivity for Epac1 and Epac2 proteins and its ability to inhibit Epac-mediated Rap1 activation. Its distinct chemical structure and specific mode of action make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWRTHDHRGHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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